REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8](O)=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1[C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1.ClC1C=C(C=C(Cl)C=1)CO>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([Cl:11])[C:3]=1[C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1
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Name
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|
Quantity
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350 mg
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Type
|
reactant
|
Smiles
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ClC1=C(C(=CC(=C1)C(=O)O)Cl)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
ClC=1C=C(CO)C=C(C1)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was quenched with 2M HCl and water
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Type
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EXTRACTION
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Details
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was extracted twice with ethyl acetate
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Type
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WASH
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Details
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The organic layers were washed with brine containing some aqueous sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel (COMBI FLASH 12 gm column, 100% DCM
|
Type
|
CUSTOM
|
Details
|
a gradient of 2-10% ethyl acetate/DCM) to give a single main band by TLC (65 mg)
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Type
|
ADDITION
|
Details
|
containing
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC(=C1)CO)Cl)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |